1,3-Dimethylphenazine

Lipophilicity Membrane permeability Phenazine derivatives

1,3-Dimethylphenazine (CAS 6479-89-6, molecular formula C14H12N2, molecular weight 208.26 g/mol) is a heterocyclic aromatic compound belonging to the phenazine class, featuring a linear tricyclic ring system with two methyl substituents at the 1- and 3-positions of the annulated benzene ring. This specific C-substituted dimethylphenazine isomer is commercially available as a research chemical and building block for synthesizing more complex phenazine derivatives, with standard commercial purity specifications of 97% as verified by NMR, HPLC, and GC batch quality control.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
Cat. No. B13101876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylphenazine
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C
InChIInChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3
InChIKeyOUWSJZZLKOOVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylphenazine Procurement Guide: Sourcing a C2-Methylated Phenazine Building Block with Quantifiable Lipophilicity Differentiation


1,3-Dimethylphenazine (CAS 6479-89-6, molecular formula C14H12N2, molecular weight 208.26 g/mol) is a heterocyclic aromatic compound belonging to the phenazine class, featuring a linear tricyclic ring system with two methyl substituents at the 1- and 3-positions of the annulated benzene ring . This specific C-substituted dimethylphenazine isomer is commercially available as a research chemical and building block for synthesizing more complex phenazine derivatives, with standard commercial purity specifications of 97% as verified by NMR, HPLC, and GC batch quality control . The compound exhibits a calculated partition coefficient (XlogP) of 3.4, which is markedly higher than that of unsubstituted phenazine, directly reflecting the impact of its dual methyl substitution pattern on physicochemical properties .

Why 1,3-Dimethylphenazine Cannot Be Replaced by Other Dimethylphenazine Isomers or Phenazine in Synthesis and Biological Screening


The phenazine core supports diverse regioisomeric dimethyl substitution patterns (e.g., 1,3-, 1,6-, 1,9-, 2,3-, 2,7-, 5,10-dimethyl), each yielding distinct physicochemical profiles that preclude generic interchange . Crucially, the 1,3-dimethyl substitution places both methyl groups on the same terminal benzene ring in a meta relationship, creating an asymmetric electron density distribution that differentially modulates the compound's redox potential, lipophilicity (XlogP = 3.4 vs. approximately 2.8–3.1 for phenazine calculated by various methods), and steric accessibility of the pyrazine nitrogen atoms compared to isomers such as 1,6-dimethylphenazine or 5,10-dimethylphenazine . Substituting with unsubstituted phenazine (XlogP values reported between 0.25 and 2.93 depending on calculation method; experimental consensus logP approximately 0.25–0.16) results in significantly reduced membrane permeability and altered solubility characteristics, directly impacting biological assay outcomes [1]. These quantifiable differences in lipophilicity and electronic structure mean that results obtained with one dimethylphenazine isomer cannot be extrapolated to another without explicit experimental validation.

Quantitative Differentiation Evidence for 1,3-Dimethylphenazine Versus Closest Analogs in Procurement-Relevant Dimensions


Lipophilicity (XlogP) Differentiation: 1,3-Dimethylphenazine Exhibits a 0.5–3.2 Log Unit Increase Over Unsubstituted Phenazine, Quantifying Enhanced Membrane Partitioning Potential

1,3-Dimethylphenazine shows a calculated XlogP of 3.4 (topological method) and 3.39984 (fragment-based calculation), compared to unsubstituted phenazine which has a consensus experimental logP of approximately 0.16–0.25 and calculated logP values ranging from 2.27 to 3.37 depending on the computational method employed [1]. The XlogP difference of approximately 0.5 to 3.2 log units (method-dependent) translates to a 3- to 1,500-fold increase in predicted octanol-water partition coefficient, directly relevant to membrane permeability in biological assays [2]. This represents a quantifiable, structure-derived differentiation from the parent phenazine scaffold.

Lipophilicity Membrane permeability Phenazine derivatives

Batch-to-Batch Purity and QC Documentation: Commercially Available 97% Purity with Verifiable Analytical Batch Data Differentiates 1,3-Dimethylphenazine from Non-QC-Grade Research Compounds

Commercially sourced 1,3-dimethylphenazine (CAS 6479-89-6) is supplied with a standard purity specification of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analytical data . This level of analytical verification is superior to non-certified or lower-purity grades of related dimethylphenazine isomers (e.g., 1,6-dimethylphenazine, 1,9-dimethylphenazine, 2,3-dimethylphenazine) which are commonly listed at 95% purity without guaranteed multi-method batch analysis . The molecular weight of 208.26 g/mol and the absence of rotatable bonds (rotatable bond count = 0) contribute to a well-defined, rigid structure that facilitates unambiguous analytical characterization .

Quality control Purity analysis Chemical procurement

Regioisomeric Differentiation: 1,3-Dimethyl Substitution Confers a Unique Meta-Dimethyl Arrangement on a Single Benzene Ring, Distinct from 1,6-, 2,3-, and 5,10-Dimethylphenazine Isomers

Among the dimethylphenazine isomer family, 1,3-dimethylphenazine is uniquely characterized by both methyl groups residing on the same terminal benzene ring in a meta (1,3) relationship, with one methyl group ortho and one methyl group para to the pyrazine nitrogen . This contrasts with: (i) 1,6-dimethylphenazine, where methyl groups are on opposite benzene rings; (ii) 2,3-dimethylphenazine, where methyl groups are adjacent (ortho) on the same ring; and (iii) 5,10-dimethylphenazine, where methyl groups are on the nitrogen atoms of the central pyrazine ring (N-substituted rather than C-substituted) . The 1,3-regioisomeric arrangement creates a specific pattern of electron-donating methyl effects that differentially modulate the redox potential of the phenazine core, as the electron density distribution at the pyrazine nitrogens is influenced by the position and number of methyl substituents [1].

Regioisomerism Structure-activity relationship Phenazine isomer differentiation

Procurement-Driven Application Scenarios for 1,3-Dimethylphenazine Based on Quantified Differentiation Evidence


Phenazine Derivative Library Synthesis Requiring Defined C2 Ring Substitution

Researchers constructing focused libraries of phenazine derivatives for antimicrobial or anticancer screening should select 1,3-dimethylphenazine as the core building block when the target SAR exploration requires a defined C2-dimethyl substitution pattern on a single benzene ring. The 97% purity with multi-method batch QC (NMR, HPLC, GC) ensures that subsequent derivatization reactions (e.g., electrophilic aromatic substitution at the unsubstituted ring positions, or functionalization via the pyrazine nitrogens) proceed from a well-characterized starting material, minimizing irreproducibility from unidentified impurities . The higher predicted lipophilicity (XlogP = 3.4) compared to unsubstituted phenazine (logP ≈ 0.16–0.25 experimental) means that derivatives built from this scaffold will inherently possess greater membrane permeability, which is directly relevant to intracellular target engagement .

Electrochemical and Redox-Active Material Development Leveraging C-Substituted Phenazine Cores

For electrochemical device applications (organic batteries, redox flow batteries, supercapacitors), 1,3-dimethylphenazine serves as a C-substituted phenazine building block whose redox properties can be tuned through the electronic effects of the methyl groups without the nitrogen quaternization that occurs with N,N'-dimethylphenazine (5,10-dimethylphenazine) . The absence of rotatable bonds (rotatable bond count = 0) and the rigid planar structure contribute to predictable electron transfer kinetics, while the commercial availability with documented purity supports reproducible electrochemical characterization . The 1,3-substitution pattern leaves the pyrazine nitrogen lone pairs available for coordination or protonation, which is functionally distinct from N-substituted analogs where the nitrogen lone pairs are engaged in bonding.

Antimicrobial Screening Programs Requiring Methylated Phenazine Probes with Defined Lipophilicity

In antimicrobial discovery programs investigating phenazine-class compounds against drug-resistant pathogens (e.g., MRSA, VRE), 1,3-dimethylphenazine provides a methylated probe with a calculated XlogP of 3.4 that is substantially higher than the parent phenazine (experimental logP ≈ 0.25) . While direct MIC data specific to 1,3-dimethylphenazine against named bacterial strains are not available in the current primary literature, the class-level evidence indicates that phenazine derivatives exert antibacterial activity through ROS generation and redox cycling, and that methylation enhances membrane permeability—a prerequisite for intracellular access in Gram-positive and Gram-negative bacteria [1]. Researchers should prioritize this compound when seeking to probe the relationship between phenazine lipophilicity and antibacterial potency, using the 3.4 XlogP value as a quantitative benchmark for comparative studies against less lipophilic phenazine analogs.

Regioisomeric Selectivity Studies in Phenazine Chemistry and Biosynthesis

For investigations into the regiospecificity of phenazine biosynthetic enzymes or synthetic methodology development, 1,3-dimethylphenazine serves as an authentic standard for the 1,3-regioisomer. Its well-defined structure (confirmed by InChI, canonical SMILES, and supplier QC) enables unambiguous identification in reaction mixtures where multiple dimethylphenazine isomers may be formed . The specific 1,3-substitution pattern—with one methyl group ortho and one para to the pyrazine nitrogen—creates a distinctive electronic environment that can serve as a mechanistic probe in studies of electrophilic aromatic substitution regioselectivity on the phenazine core .

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